molecular formula C23H17N5O B495223 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one

6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one

Cat. No.: B495223
M. Wt: 379.4g/mol
InChI Key: BKPDYWHJRMFCJR-UHFFFAOYSA-N
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Description

6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[118003,1105,9014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, which are crucial for forming the pentacyclic structure. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, researchers explore its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[118003,1105,9014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one stands out due to its unique pentacyclic structure

Properties

Molecular Formula

C23H17N5O

Molecular Weight

379.4g/mol

IUPAC Name

6-methyl-2-phenyl-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one

InChI

InChI=1S/C23H17N5O/c1-13-26-27-23-25-21-19(22(29)28(13)23)18(15-8-3-2-4-9-15)17-12-11-14-7-5-6-10-16(14)20(17)24-21/h2-10H,11-12H2,1H3,(H,24,25,27)

InChI Key

BKPDYWHJRMFCJR-UHFFFAOYSA-N

SMILES

CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=CC=C6)C(=O)N12

Canonical SMILES

CC1=NNC2=NC3=C(C(=C4CCC5=CC=CC=C5C4=N3)C6=CC=CC=C6)C(=O)N12

Origin of Product

United States

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